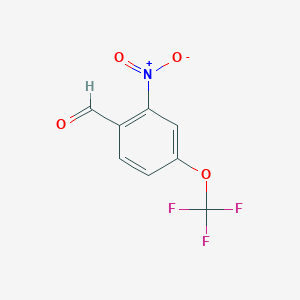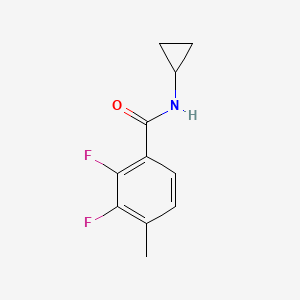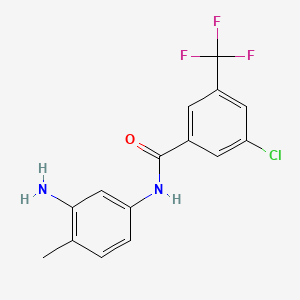![molecular formula C28H19BrN2 B14040465 4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. One common method for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. For the specific compound Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl-, the synthesis may involve the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki-Miyaura cross-coupling reactions, which involve the reaction of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of such complex pyrimidine derivatives often involves optimization of reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to accelerate reaction rates and improve product yields. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.
Cross-Coupling Reactions: The biphenyl group can participate in further cross-coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) and solvent (e.g., dimethylformamide).
Major Products
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
N-Oxides and Dihydropyrimidines: Products of oxidation and reduction reactions, respectively.
Aplicaciones Científicas De Investigación
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, pyrimidine-based compounds can inhibit enzymes involved in DNA replication and repair, leading to anticancer effects. The specific molecular targets and pathways involved may include:
Enzyme Inhibition: Inhibition of kinases or other enzymes critical for cell proliferation.
Receptor Binding: Binding to specific receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpyrimidine: A simpler pyrimidine derivative with a single phenyl group.
2,4,6-Triphenylpyrimidine: A pyrimidine derivative with three phenyl groups.
4-(4’-Chlorobiphenyl)-2,6-diphenylpyrimidine: A similar compound with a chloro instead of a bromo group.
Uniqueness
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- is unique due to the presence of the bromo-substituted biphenyl group, which can impart distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. The combination of multiple phenyl groups and the bromo substituent can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
Propiedades
Fórmula molecular |
C28H19BrN2 |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
4-[4-(4-bromophenyl)phenyl]-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-17-15-21(16-18-25)20-11-13-23(14-12-20)27-19-26(22-7-3-1-4-8-22)30-28(31-27)24-9-5-2-6-10-24/h1-19H |
Clave InChI |
JXMMOIMMBQNQQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


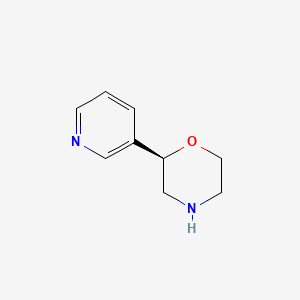
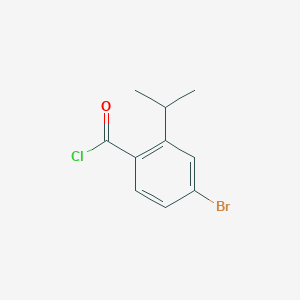


![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)

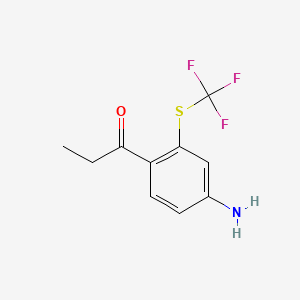
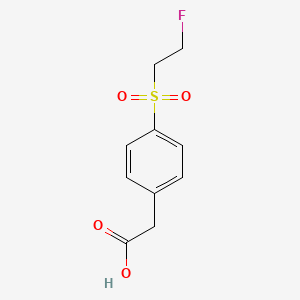
![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)
![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
